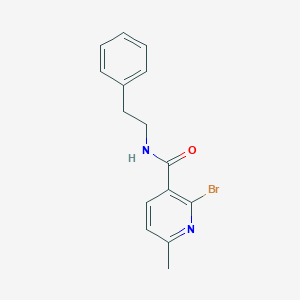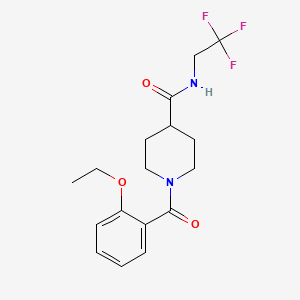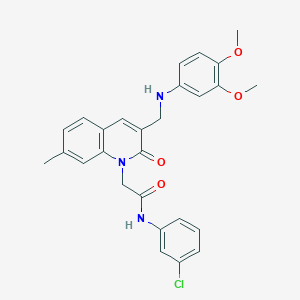![molecular formula C16H16ClF3N2O4S B2879525 [5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate CAS No. 955976-43-9](/img/structure/B2879525.png)
[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate” is a chemical compound . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .
Synthesis Analysis
The trifluoromethyl group can be introduced into compounds through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry: Development of Pesticides
The compound has shown potential in the development of pesticides due to its structural similarity to other molecules with known aphicidal and antifungal activities . Its ability to form stable crystal structures suggests it could be engineered for targeted delivery in agricultural applications.
Pharmaceutical Research: Antifungal Agents
Research indicates that compounds with similar sulfonyl and pyrazolyl groups exhibit significant antifungal activities . This compound could be synthesized and tested against various fungal pathogens, contributing to the development of new antifungal medications.
Medicinal Chemistry: Anticancer Properties
The structural features of this compound, particularly the presence of a benzene ring and a pyrazole moiety, are often found in molecules with anticancer activities . It could be explored for its efficacy against specific cancer cell lines.
Biochemistry: Enzyme Inhibition
Compounds with similar structures have been used as enzyme inhibitors . This compound could be investigated for its potential to inhibit enzymes that are relevant in disease pathways, offering a new approach to treat various ailments.
Material Science: Organic Semiconductors
The compound’s aromatic structure and potential for stable crystal formation make it a candidate for use in organic semiconductor research . Its electrical properties could be harnessed for developing new materials for electronic devices.
Chemical Synthesis: Building Blocks
Due to its reactive functional groups, this compound could serve as an intermediate in the synthesis of more complex molecules . It could be used to construct a variety of derivatives with diverse biological activities.
Analytical Chemistry: Chromatography Standards
The unique structure of this compound makes it suitable as a standard in chromatographic analysis, helping to identify and quantify similar compounds in complex mixtures .
Environmental Science: Pollutant Degradation
Research into similar compounds has suggested potential applications in the degradation of environmental pollutants . This compound could be studied for its ability to break down harmful chemicals in the environment.
Eigenschaften
IUPAC Name |
[5-[(4-chlorophenyl)methylsulfonyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O4S/c1-3-13(23)26-8-12-14(16(18,19)20)21-22(2)15(12)27(24,25)9-10-4-6-11(17)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWUIVZEYGZGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=C(N(N=C1C(F)(F)F)C)S(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-[(4-chlorobenzyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide](/img/structure/B2879447.png)
![4-fluoro-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2879449.png)
![2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2879452.png)
![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2879453.png)

![4-[4-(5-Fluoro-2-pyrimidinyl)-1-piperazinyl]aniline](/img/structure/B2879455.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2879457.png)

![N-(4-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2879460.png)

![4-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2879464.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2879465.png)